4-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline
Beschreibung
Eigenschaften
IUPAC Name |
4-[(2-methylpyrazol-3-yl)methoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-14-10(6-7-13-14)8-15-11-4-2-9(12)3-5-11/h2-7H,8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDVYFRVXGBJOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)COC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with aniline in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
4-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist .
Vergleich Mit ähnlichen Verbindungen
Substitution on the Pyrazole Ring
The pyrazole ring’s substitution pattern significantly influences electronic and steric properties. Key analogs include:
Key Findings :
Substituents on the Aniline Ring
Variations in the aniline ring’s substitution alter electronic properties and reactivity:
Key Findings :
Linker Modifications
The linker between the pyrazole and aniline moieties impacts molecular flexibility and interactions:
Key Findings :
Heterocycle Replacement
Replacing pyrazole with other heterocycles diversifies electronic and steric profiles:
Key Findings :
- Thiazole-containing analogs introduce sulfur, enabling unique coordination chemistry and increased molecular weight .
Biologische Aktivität
4-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the pyrazole ring and methoxy-aniline moiety, suggest a range of pharmacological applications, particularly in cancer therapy and anti-inflammatory treatments.
Chemical Structure and Properties
The molecular formula of 4-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline is , with a molecular weight of approximately 221.23 g/mol. The presence of the methoxy group enhances its solubility and reactivity, which are critical for its biological activity.
The biological activity of 4-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline is primarily attributed to its interactions with specific molecular targets within biological systems. These targets include enzymes and receptors involved in various signaling pathways. The compound may act as an inhibitor or modulator of these targets, influencing pathways related to cancer progression and inflammation.
Anticancer Activity
Research indicates that compounds with similar structures to 4-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against several cancer cell lines, including:
These studies highlight the potential of pyrazole derivatives in targeting tumor cells effectively.
Anti-inflammatory Activity
Compounds containing pyrazole rings have also been noted for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory mediators and enzymes that play a role in inflammatory responses. For example, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.
Case Studies
Several studies have explored the biological activity of pyrazole derivatives, including 4-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline:
- Study on Antitumor Activity : A series of pyrazole-aniline derivatives were synthesized and evaluated for their antitumor activity against various cell lines. The most promising compounds demonstrated significant inhibition of cell proliferation, suggesting potential as therapeutic agents against cancer .
- Molecular Docking Studies : Docking simulations indicated that 4-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline binds effectively to target proteins involved in cancer pathways, showing strong binding affinities that correlate with observed cytotoxic effects .
- Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit enzymes linked to metabolic disorders, which may enhance its utility in treating conditions beyond cancer .
Q & A
Q. What are the standard synthetic protocols for preparing 4-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline, and what purification methods ensure high yield and purity?
Answer: The synthesis typically involves coupling 2-methyl-3-pyrazolecarboxylic acid with aniline using dehydrating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to form the amide bond. Key steps include:
- Reaction conditions: 60–80°C, inert atmosphere (N₂/Ar), and anhydrous solvents (e.g., DCM or THF).
- Purification: Recrystallization from ethanol or column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity .
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the pyrazole and aniline moieties (e.g., aromatic protons at δ 6.5–7.5 ppm, NH₂ protons at δ 4.5–5.5 ppm).
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion ([M+H]⁺ at m/z 203.12).
- X-ray crystallography : Use SHELXL for refining crystal structures. Single-crystal diffraction data collected at 100 K with Mo-Kα radiation (λ = 0.71073 Å) provides bond-length precision <0.01 Å .
Advanced Research Questions
Q. How can computational tools optimize retrosynthetic planning for derivatives of 4-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline?
Answer: AI-driven platforms (e.g., Reaxys, Pistachio) predict feasible routes by analyzing reaction databases:
- Step 1 : Input target structure into the software (e.g., template relevance models).
- Step 2 : Evaluate precursor scoring (plausibility >0.5) and prioritize one-step reactions.
- Step 3 : Validate predictions with DFT calculations (e.g., Gibbs free energy of intermediates) .
Q. How do electronic effects of substituents on the pyrazole ring influence electrophilic substitution reactivity?
Answer:
- Electron-withdrawing groups (EWGs) : Trifluoromethyl (CF₃) at the pyrazole 3-position directs electrophiles to the aniline para position (activation energy reduced by ~15 kcal/mol via DFT).
- Electron-donating groups (EDGs) : Methoxy (OCH₃) increases nucleophilicity at the ortho position.
- Method : Use Hammett σ constants to correlate substituent effects with reaction rates .
Q. What strategies resolve contradictions in reported enzyme inhibition data for this compound?
Answer:
Q. How can SHELXL improve structural refinement for co-crystals of this compound with biological targets?
Answer:
- High-resolution data : Collect datasets to 1.0 Å resolution.
- Twinning analysis : Use SHELXD for initial phase determination in twinned crystals.
- Hydrogen bonding : Restrain NH₂ and pyrazole protons with ISOR and DELU commands for anisotropic displacement .
Comparative and Mechanistic Studies
Q. How does the biological activity of 4-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline compare to its fluoro-substituted analogs?
Answer:
- Fluorine substitution (e.g., 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline in ) enhances metabolic stability (t₁/₂ increased by 2× in microsomal assays) but reduces solubility (logP +0.5).
- Activity : Fluorinated analogs show 10–20% higher kinase inhibition (IC₅₀ = 0.8 µM vs. 1.2 µM for parent compound) due to improved target binding .
Q. What mechanistic insights explain the compound’s dual role as an enzyme inhibitor and activator?
Answer:
- Inhibition : Pyrazole nitrogen coordinates with catalytic residues (e.g., ATP-binding pocket in kinases).
- Activation : Methoxy group stabilizes allosteric site conformations (confirmed via molecular dynamics simulations >50 ns).
- Method : Use stopped-flow kinetics and X-ray crystallography to map binding modes .
Data Analysis and Experimental Design
Q. How to design kinetic studies to quantify the compound’s interaction with cytochrome P450 enzymes?
Answer:
- Substrate titration : Vary compound concentration (0.1–100 µM) with NADPH cofactor.
- Monitoring : UV-Vis spectroscopy at λ = 450 nm (heme absorbance shift).
- Data fitting : Michaelis-Menten kinetics with Kₘ and V_max calculation using GraphPad Prism .
Q. What statistical approaches validate reproducibility in SAR studies of derivatives?
Answer:
- Multivariate analysis : PCA to cluster bioactivity data (IC₅₀, logP, solubility).
- Cross-validation : Leave-one-out (LOO) method to assess model robustness (Q² >0.6 acceptable).
- Outlier detection : Grubbs’ test (α = 0.05) to exclude anomalous data points .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
